Multi-step synthesis often faces protecting group lability or solvent safety issues. 1,4-Dioxaspiro[4.4]nonane overcomes these with:
1,4-Dioxaspiro[4.4]nonane (CAS: 176-32-9) is a spirocyclic ketal formed from cyclopentanone and ethylene glycol. It primarily functions as a carbonyl protecting group in multi-step organic synthesis, prized for its stability under various non-acidic conditions, including exposure to bases, organometallic reagents, and hydrides. Its physical properties, such as a high flash point and low volatility compared to other common solvents, also make it a relevant choice as a polar aprotic solvent or process intermediate where handling safety is a key consideration.
Substituting 1,4-Dioxaspiro[4.4]nonane with seemingly similar compounds can lead to process failures or reproducibility issues. Acyclic ketals, for example, are significantly less stable towards acidic hydrolysis, making them unsuitable for syntheses requiring robust protection through multiple steps. Even substitution with other cyclic ketals is not straightforward; the choice of the parent ketone (e.g., acetone vs. cyclopentanone vs. cyclohexanone) quantitatively alters the ketal's cleavage kinetics, meaning a direct swap can disrupt carefully timed deprotection steps. Furthermore, while common cyclic ethers like tetrahydrofuran (THF) may share some solvent properties, they possess vastly different handling and safety profiles, particularly regarding flash point and volatility, which are critical parameters in process scale-up and industrial settings.
The spirocyclic core of 1,4-Dioxaspiro[4.4]nonane provides a distinct and intermediate level of stability to acid-catalyzed hydrolysis when compared to other common ethylene ketals. In a direct comparison at pH 5, the hydrolysis rate of the cyclopentanone-derived ketal was approximately two times slower than the analogous ketal derived from acetone. However, it was found to be roughly 3.5 times faster than the ketal derived from cyclohexanone, which is significantly more stable due to differences in torsional strain relief upon carboxonium ion formation.
| Evidence Dimension | Relative Hydrolysis Rate |
| Target Compound Data | 2x slower than acetone-derived ketal |
| Comparator Or Baseline | Acetone-derived ketal (faster); Cyclohexanone-derived ketal (7x slower than acetone analog) |
| Quantified Difference | Offers a calibrated, intermediate stability profile, avoiding the rapid cleavage of acetone ketals and the excessive stability of cyclohexanone ketals. |
| Conditions | Acid-catalyzed hydrolysis at pH 5 buffer condition. |
This allows chemists to select a specific ketal based on the required stability for a synthetic route, making this compound the right choice when moderate, rather than maximal or minimal, stability is needed.
For applications where 1,4-Dioxaspiro[4.4]nonane is considered as a polar aprotic solvent or process chemical, its physical properties offer a significant safety advantage over the widely used cyclic ether, Tetrahydrofuran (THF). The flash point of 1,4-Dioxaspiro[4.4]nonane is reported as 120°F (approximately 49°C), which is substantially higher than the extremely low flash point of THF, which is -14°C. This difference is critical for managing fire risk during storage, handling, and scale-up.
| Evidence Dimension | Flash Point |
| Target Compound Data | 120°F (~49°C) |
| Comparator Or Baseline | Tetrahydrofuran (THF) at -14°C |
| Quantified Difference | >60°C higher flash point than THF |
| Conditions | Standard atmospheric pressure. |
A significantly higher flash point reduces flammability risk, potentially lowering the costs and complexities associated with specialized storage, handling equipment, and safety protocols required for highly volatile solvents like THF.
As a cyclic ketal, 1,4-Dioxaspiro[4.4]nonane offers inherently greater stability towards acid-catalyzed hydrolysis compared to its acyclic counterparts, such as those derived from two equivalents of a simple alcohol. The formation of the five-membered dioxolane ring is entropically favored and results in a thermodynamically more stable structure. For instance, literature reports indicate that diethyl acetals can hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane derivatives, underscoring the performance advantage of using a cyclic structure like 1,4-Dioxaspiro[4.4]nonane for robust protection.
| Evidence Dimension | Relative Hydrolytic Stability |
| Target Compound Data | High (as a 1,3-dioxolane derivative) |
| Comparator Or Baseline | Acyclic ketals (e.g., diethyl acetals) |
| Quantified Difference | Up to 30-35x more stable than comparable acyclic structures |
| Conditions | Acid-catalyzed hydrolysis. |
For complex, multi-step syntheses, this enhanced stability prevents premature deprotection and loss of valuable intermediates, directly improving overall process yield and reliability.
Ideal for synthetic routes where a carbonyl group must survive multiple non-acidic steps (e.g., Grignard reactions, hydride reductions, basic hydrolysis) but needs to be removed under acidic conditions that are not excessively harsh. Its stability, superior to acyclic and acetone-based ketals, prevents yield loss, while its cleavage, easier than that of cyclohexanone-based ketals, allows for deprotection without damaging sensitive functionalities elsewhere in the molecule.
Serves as a higher-safety alternative to volatile ethers like THF when a polar aprotic medium is required. Its significantly higher flash point (~49°C vs. -14°C for THF) makes it a preferred choice in industrial settings where minimizing fire risk, simplifying handling protocols, and meeting stringent EHS regulations are primary procurement drivers.
The predictable, intermediate hydrolysis rate of this specific spiro-ketal makes it a valuable building block for systems designed to release an active molecule under specific acidic triggers. Unlike more labile ketals that may cleave prematurely, or overly robust ones that require harsh conditions, the cyclopentanone-derived core provides a more controlled and tunable release kinetic.
Flammable